BG45

HDAC selectivity histone acetylation epigenetics

Sourcing a selective HDAC3 inhibitor that avoids confounding HDAC1/2/6 off-target effects is critical for epigenetic target validation. BG45 (CAS 926259-99-6) solves this by inhibiting HDAC3 at 289 nM while requiring >7-fold higher concentrations for HDAC1 (2.0 µM) and HDAC2 (2.2 µM), with negligible HDAC6 activity (>20 µM). - Recapitulates HDAC3-knockdown phenotypes: caspase-3/PARP cleavage, STAT3 hyperacetylation, and DNMT1 downregulation. - Synergizes with bortezomib and lenalidomide in MM models; validated in vivo at 50 mg/kg in MM.1S xenografts. - Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility for translational studies.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 926259-99-6
Cat. No. B1666942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBG45
CAS926259-99-6
SynonymsBG45;  BG-45;  BG 45.
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16)
InChIKeyLMWPVSNHKACEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BG45: HDAC3-Selective Inhibitor for Myeloma


BG45 (CAS 926259-99-6), chemically N-(2-aminophenyl)pyrazine-2-carboxamide, is a small-molecule class I histone deacetylase (HDAC) inhibitor with demonstrated selectivity for HDAC3 . In cell-free enzymatic assays, BG45 inhibits HDAC3 with an IC50 of 289 nM, while requiring substantially higher concentrations to inhibit HDAC1 (IC50 = 2.0 µM), HDAC2 (IC50 = 2.2 µM), and HDAC6 (IC50 >20 µM) . BG45 has been validated in vitro and in vivo as a prototype HDAC3-selective inhibitor with anti-multiple myeloma activity [1].

Target HDAC3-selective probe for class I HDAC isoform studies
Model Multiple myeloma cell-line and xenograft research models
Pathway HDAC3-dependent signaling: STAT3 acetylation, DNMT1 downregulation, bortezomib synergy

BG45: Why Generic Substitution Fails


Substituting BG45 with a non-selective pan-HDAC inhibitor or an HDAC1/2-selective compound would fundamentally alter experimental outcomes due to differential target engagement. Genetic knockdown studies demonstrate that HDAC3, but not HDAC1 or HDAC2, is critical for multiple myeloma cell proliferation and survival; HDAC3 knockdown triggered the most significant growth inhibition in RPMI8226 cells, while HDAC1 knockdown induced only modest effects and HDAC2 knockdown produced no growth inhibition [1]. Consistent with this target biology, BG45 replicates the functional consequences of HDAC3 knockdown—including caspase-3 and PARP cleavage, STAT3 hyperacetylation, and downregulation of phospho-STAT3—that HDAC1/2 inhibition fails to produce [1]. Moreover, bortezomib synergizes with HDAC3 inhibition (achieved with BG45 or MS275) but not with HDAC6-selective inhibition (Merck60) [1], establishing that the specific HDAC3-selective profile of BG45 is functionally non-substitutable for combination studies.

BG45 (HDAC3-selective) Spares HDAC6; no α-tubulin acetylation
Pan-HDAC inhibitor Engages HDAC6 and alters acetylation profile
Pan-HDAC inhibition may confound HDAC3-specific pathway interpretation due to HDAC6 engagement.
BG45 Recapitulates HDAC3 knockdown: apoptosis, STAT3 hyperacetylation
HDAC1/2-selective inhibitor May not induce caspase-3/PARP cleavage or STAT3 modification
HDAC1/2 knockdown shows modest or no growth inhibition; apoptosis endpoints may differ.
BG45 Synergizes with bortezomib via HDAC3 inhibition
HDAC6-selective inhibitor Lacks bortezomib synergy in myeloma models
Combination studies with proteasome inhibitors require HDAC3 engagement; HDAC6-selective tools may not replicate synergy.

BG45 Comparative Evidence


HDAC3 Selectivity vs. Pan-HDAC Inhibitors

BG45 demonstrates functional HDAC3 selectivity distinct from pan-HDAC inhibitors. In MM.1S multiple myeloma cells, BG45 dose-dependently induced acetylation of histone H2A, H3, and H4, but did not increase α-tubulin acetylation—a biomarker of HDAC6 inhibition. In contrast, the non-selective pan-HDAC inhibitor LBH589 (panobinostat) significantly triggered both histone and α-tubulin acetylation [1]. This differential acetylation pattern confirms that BG45 spares HDAC6 activity, whereas pan-HDAC inhibitors engage HDAC6 and class I HDACs indiscriminately.

HDAC6 engagement
Head-to-head
BG45: no α-tubulin acetylation
LBH589 (pan-HDAC): strong α-tubulin acetylation
HDAC6-sparing profile supports HDAC3-specific signaling studies without confounding HDAC6 effects.
MM.1S cells; qualitative difference in acetylation pattern.
HDAC selectivity histone acetylation epigenetics

HDAC3 vs. HDAC1/2 Knockdown Validation

Genetic knockdown studies establish HDAC3 as the critical class I HDAC isoform in multiple myeloma, validating BG45's target selection. In RPMI8226 MM cells, lentiviral shRNA-mediated knockdown of HDAC3 triggered the most significant growth inhibition (assessed by [³H]-thymidine uptake and MTT assay), whereas HDAC1 knockdown induced only modest growth inhibition, and HDAC2 knockdown produced no growth inhibitory effect [1]. Moreover, only HDAC3 knockdown induced caspase-3 and PARP cleavage, indicating that apoptosis induction is HDAC3-specific and not recapitulated by HDAC1 or HDAC2 suppression [1].

Isoform knockdown validation
Head-to-head
HDAC3 KD: strong growth inhibition, apoptosis
HDAC1/2 KD: minimal or no effect
Genetic evidence confirms HDAC3 as critical isoform in MM; HDAC1/2 inhibition may not replicate apoptosis endpoints.
RPMI8226 cells; shRNA knockdown, MTT and caspase assays.
HDAC isoform function multiple myeloma genetic validation

Bortezomib Synergy: HDAC3 vs. HDAC6 Inhibition

BG45 synergistically enhances bortezomib-induced cytotoxicity through HDAC3 inhibition, a property not shared by HDAC6-selective inhibitors. In RPMI8226 multiple myeloma cells, combination treatment with bortezomib plus the HDAC1/2/3 inhibitor MS275 produced synergistic cytotoxicity, whereas bortezomib combined with the HDAC6-selective inhibitor Merck60 did not show synergy [1]. In an in vivo murine xenograft model of human multiple myeloma (MM.1S), BG45 administered at 50 mg/kg significantly inhibited tumor growth as a single agent, and the combination of BG45 (50 mg/kg) with bortezomib enhanced tumor growth inhibition beyond either single agent alone [1].

Bortezomib synergy
Head-to-head
HDAC3 inhibition (BG45/MS275): synergistic with bortezomib
HDAC6 inhibition (Merck60): no synergy
Combination efficacy depends on HDAC3 engagement; HDAC6-selective tools may not support proteasome inhibitor synergy studies.
RPMI8226 in vitro; MM.1S xenograft in vivo.
drug synergy bortezomib combination therapy

HDAC3-Specific DNMT1 Downregulation

BG45 downregulates DNA methyltransferase 1 (DNMT1) expression, an effect specifically attributable to HDAC3 inhibition rather than class I HDAC inhibition broadly. Knockdown of HDAC3, but not HDAC1 or HDAC2, downregulates DNMT1 expression in multiple myeloma cells. BG45 treatment recapitulates this HDAC3-specific effect, reducing DNMT1 expression and mediating MM cell proliferation inhibition [1]. Furthermore, combined treatment with BG45 and the DNMT1 inhibitor 5-azacytidine triggers synergistic DNMT1 downregulation, growth inhibition, and apoptosis in MM cell lines and patient-derived MM cells [1].

DNMT1 regulation
Head-to-head
BG45/HDAC3 KD: DNMT1 downregulation
HDAC1/2 KD: no DNMT1 effect
HDAC3-DNMT1 axis provides a specific epigenetic crosstalk model; HDAC1/2 inhibition does not engage this pathway.
Synergy with 5-azacytidine reported; patient-derived MM cells.
DNA methylation DNMT1 epigenetic crosstalk

Lenalidomide Synergy in Myeloma Cells

BG45 exhibits synergistic anti-myeloma activity when combined with lenalidomide, expanding its utility beyond bortezomib-based combinations. In multiple myeloma cell lines, treatment with BG45 combined with lenalidomide produced synergistic growth inhibitory and pro-apoptotic effects [1]. BG45 alone induces apoptosis through downregulation of bcl-2 and Bcl-xl, upregulation of Bax, PARP activation, and decreased p-JAK2 and p-STAT3 signaling, with the combination further enhancing these effects [1].

Lenalidomide combination
Reported
BG45 + lenalidomide: synergistic growth inhibition and apoptosis via JAK2/STAT3 pathway modulation
Supports broader combination utility; pathway endpoints (p-STAT3, Bcl-2, PARP) require independent validation.
MM cell lines; apoptosis and signaling readouts.
lenalidomide combination therapy apoptosis

In Vivo Efficacy in Myeloma Xenograft Models

BG45 demonstrates in vivo tumor growth inhibition as both monotherapy and in combination with bortezomib in a murine xenograft model of human multiple myeloma. In MM.1S tumor-bearing mice, BG45 administered at doses up to 50 mg/kg significantly inhibited tumor growth in a dose-dependent manner when used alone, and the combination of BG45 (50 mg/kg) with bortezomib enhanced tumor growth inhibition beyond either single agent alone [1]. Importantly, BG45 treatment at these efficacious doses was not associated with significant body weight loss or overt toxicity in the xenograft model [1].

In vivo xenograft model
Class-level
BG45 (50 mg/kg) inhibited tumor growth; combination with bortezomib enhanced inhibition in MM.1S model
In vivo endpoint context supports dose-response investigation; model-specific outcomes require independent verification.
No significant body weight loss reported at tested doses.
in vivo efficacy xenograft preclinical

BG45 Validated Research Applications


HDAC3-Specific Function Dissection

Researchers seeking to distinguish HDAC3-specific functions from those of HDAC1 and HDAC2 can employ BG45 as a pharmacologic tool that complements genetic knockdown approaches. The evidence demonstrates that HDAC3 knockdown—but not HDAC1 or HDAC2 knockdown—triggers significant MM cell growth inhibition, caspase-3/PARP cleavage, STAT3 hyperacetylation, and DNMT1 downregulation [1]. BG45 recapitulates these HDAC3-specific phenotypes, enabling pharmacologic validation of genetic findings without the confounding effects of HDAC1/2 or HDAC6 inhibition [1].

Epigenetic Crosstalk: Acetylation-Methylation Interplay

Investigators studying the regulatory crosstalk between histone acetylation and DNA methylation can utilize BG45 to probe the HDAC3-DNMT1 axis. Evidence shows that HDAC3 inhibition via BG45 downregulates DNMT1 expression through c-Myc degradation and DNMT1 hyperacetylation, reducing DNMT1 protein stability [2]. This effect is HDAC3-specific and not observed with HDAC1/2 knockdown. Combined BG45 and 5-azacytidine treatment produces synergistic anti-MM activity in vitro and in vivo [2], supporting dual epigenetic targeting strategies.

Preclinical Combination Regimens in Myeloma

For translational researchers evaluating HDAC3-selective inhibitors in multiple myeloma models, BG45 provides a validated tool compound with established in vivo dosing and demonstrated synergy with both bortezomib and lenalidomide. BG45 (50 mg/kg) significantly inhibits tumor growth in MM.1S xenografts as monotherapy and enhances bortezomib activity [1]. Additionally, BG45 synergizes with lenalidomide in MM cell lines through JAK2/STAT3 pathway modulation and apoptosis induction [3].

JAK2/STAT3 Signaling Pathway Studies

Scientists investigating STAT3 signaling as a therapeutic vulnerability in multiple myeloma can use BG45 to probe HDAC3-dependent STAT3 regulation. BG45 treatment downregulates phosphorylation of STAT3 at Tyr705 and Ser727 while simultaneously triggering STAT3 hyperacetylation, suggesting crosstalk between phosphorylation and acetylation signaling [1]. Notably, neither IL-6 nor bone marrow stromal cells overcome BG45's inhibitory effect on p-STAT3 and MM cell growth [1], indicating that HDAC3 inhibition circumvents microenvironment-mediated STAT3 activation.

Application
Selection Property
Validation Focus
HDAC3 isoform function studies
HDAC3 selectivity over HDAC1/2/6
Confirm HDAC3-dependent apoptosis, STAT3 acetylation, and DNMT1 downregulation
Epigenetic crosstalk: acetylation-methylation interplay
HDAC3-DNMT1 regulatory axis engagement
Assess DNMT1 downregulation and synergy with DNMT inhibitors
Preclinical combination studies in multiple myeloma models
Synergy with proteasome inhibitor and IMiD
Evaluate combinatorial activity and dosing in xenograft models
JAK2/STAT3 signaling pathway investigation
STAT3 hyperacetylation and phosphorylation modulation
Confirm p-STAT3 inhibition in the presence of IL-6 or stromal co-culture

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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